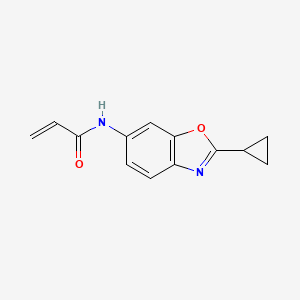

(3S,4S)-4-(4-bromophenoxy)tetrahydrofuran-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(3S,4S)-4-(4-bromophenoxy)tetrahydrofuran-3-amine” is a chemical compound with the CAS Number: 1258963-53-9 . It has a molecular weight of 258.11 . It is a solid at room temperature .

Molecular Structure Analysis

The IUPAC name for this compound is “this compound” and its InChI code is "1S/C10H12BrNO2/c11-7-1-3-8(4-2-7)14-10-6-13-5-9(10)12/h1-4,9-10H,5-6,12H2/t9-,10+/m0/s1" . The InChI key is "GRTOEAAOPRPWSN-VHSXEESVSA-N" .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 258.11 and a molecular formula of C10H12BrNO2 .Applications De Recherche Scientifique

1. Synthesis of Amines and Their Derivatives

The compound has been implicated in the synthesis of various amines, which are crucial in the development of pharmaceuticals, dyes, polymers, and biologically active molecules. A study highlighted the transformation of nitro compounds into amines using graphene-based catalysts, underscoring the significance of amines in chemical synthesis (Nasrollahzadeh et al., 2020).

2. Role in Chemical Reactions and Equilibria

The compound is involved in chemical reactions where equilibrium plays a significant role. For example, in the context of tetrahydrofuran, reactions involving the equilibrium between selenetimines and ketenimines in boiling tetrahydrofuran have been reported (Atanassov et al., 2004).

3. Contribution to Organic Synthesis

The compound is significant in organic synthesis, particularly in the formation of heterocyclic compounds. A study discussing the transformation of 1-amino-3-haloindazoles into aminobenzo-1,2,3-triazines in chloroform solutions is an example of its relevance in organic compound synthesis (Pozharskii et al., 1994).

4. Visible-Light Mediated Oxidative C-H/N-H Cross-Coupling

The compound is also involved in visible-light-mediated oxidative amination processes, which are crucial for creating N-substituted azoles. This highlights its role in catalytic oxidative amination, which is a green route in organic synthesis (Zhang et al., 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, H335 . The precautionary statements are P261, P305, P338, P351 . For detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) .

Propriétés

IUPAC Name |

(3S,4S)-4-(4-bromophenoxy)oxolan-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c11-7-1-3-8(4-2-7)14-10-6-13-5-9(10)12/h1-4,9-10H,5-6,12H2/t9-,10+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRTOEAAOPRPWSN-VHSXEESVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)OC2=CC=C(C=C2)Br)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H](CO1)OC2=CC=C(C=C2)Br)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-(4-methylsulfonylphenyl)propanamide](/img/structure/B2571841.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-[(4-nitrobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2571842.png)

![5-chloro-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-2-carboxamide](/img/structure/B2571848.png)

![N-[(thiophen-2-yl)(thiophen-3-yl)methyl]pent-4-enamide](/img/structure/B2571851.png)

![9-(4-bromophenyl)-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2571853.png)

![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2571855.png)

![2-[(4-fluorobenzyl)sulfanyl]-4-{(Z)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1H-imidazol-5-one](/img/structure/B2571857.png)

![2-[(2-Fluorobenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2571858.png)

![1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2571860.png)